molecular formula C26H32N8O6S B12812413 Rofenaid CAS No. 9088-15-7

Rofenaid

Cat. No.: B12812413
CAS No.: 9088-15-7
M. Wt: 584.6 g/mol
InChI Key: ADIRUHPHKMZNAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rofenaid is a veterinary compound primarily used as an antibacterial and anticoccidial agent. It is a combination of two active ingredients: sulfadimethoxine and ormetoprim. This compound is widely used in poultry, including broiler chickens, turkeys, ducks, and chukar partridges, to prevent and control bacterial infections and coccidiosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

Rofenaid is synthesized by combining sulfadimethoxine and ormetoprim. Sulfadimethoxine is a sulfonamide antibiotic, while ormetoprim is a dihydrofolate reductase inhibitor. The synthesis involves the preparation of each component separately, followed by their combination in specific ratios to form the final product .

Industrial Production Methods

In industrial settings, this compound is produced by mixing sulfadimethoxine and ormetoprim in a carrier suitable for incorporation into animal feed. The mixture is then processed into a powder form, ensuring uniform distribution of the active ingredients. The final product is packaged in multiwall paper bags with protective barriers to maintain its stability and efficacy .

Chemical Reactions Analysis

Types of Reactions

Rofenaid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Rofenaid has several scientific research applications, including:

Mechanism of Action

Rofenaid exerts its effects through the combined action of sulfadimethoxine and ormetoprim. Sulfadimethoxine inhibits the synthesis of dihydrofolic acid by competing with para-aminobenzoic acid, while ormetoprim inhibits dihydrofolate reductase, preventing the conversion of dihydrofolic acid to tetrahydrofolic acid. This dual inhibition disrupts the folate synthesis pathway, leading to the death of susceptible bacteria and protozoa .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Rofenaid

This compound is unique due to its combination of sulfadimethoxine and ormetoprim, which provides a synergistic effect, enhancing its antibacterial and anticoccidial properties. This combination allows for a broader spectrum of activity and improved efficacy compared to using either component alone .

Properties

CAS No.

9088-15-7

Molecular Formula

C26H32N8O6S

Molecular Weight

584.6 g/mol

IUPAC Name

4-amino-N-(2,6-dimethoxypyrimidin-4-yl)benzenesulfonamide;5-[(4,5-dimethoxy-2-methylphenyl)methyl]pyrimidine-2,4-diamine

InChI

InChI=1S/C14H18N4O2.C12H14N4O4S/c1-8-4-11(19-2)12(20-3)6-9(8)5-10-7-17-14(16)18-13(10)15;1-19-11-7-10(14-12(15-11)20-2)16-21(17,18)9-5-3-8(13)4-6-9/h4,6-7H,5H2,1-3H3,(H4,15,16,17,18);3-7H,13H2,1-2H3,(H,14,15,16)

InChI Key

ADIRUHPHKMZNAZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1CC2=CN=C(N=C2N)N)OC)OC.COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N)OC

Origin of Product

United States

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